α-Zearalenol-d4 (Major)
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Overview
Description
α-Zearalenol-d4 (Major) is a deuterated analog of α-Zearalenol, a mycotoxin produced by Fusarium species. This compound is primarily used in research to study the metabolism and toxicokinetics of α-Zearalenol. The deuterium atoms in α-Zearalenol-d4 make it a valuable internal standard for mass spectrometry analysis, allowing for more accurate quantification of α-Zearalenol in various samples.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of α-Zearalenol-d4 involves the incorporation of deuterium atoms into the α-Zearalenol molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of α-Zearalenol can also introduce deuterium atoms into the final product.
Industrial Production Methods: Industrial production of α-Zearalenol-d4 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a deuterium gas source and a suitable catalyst to replace hydrogen atoms with deuterium.
Purification: Techniques such as chromatography and recrystallization are employed to purify the final product and remove any impurities.
Chemical Reactions Analysis
Types of Reactions: α-Zearalenol-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to α-Zearalenone-d4 in the presence of oxidizing agents.
Reduction: Reduction to α-Zearalanol-d4 using reducing agents.
Substitution: Deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation: α-Zearalenone-d4.
Reduction: α-Zearalanol-d4.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
α-Zearalenol-d4 is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of α-Zearalenol.
Biology: Studying the metabolism and toxicokinetics of α-Zearalenol in biological systems.
Medicine: Investigating the effects of α-Zearalenol on human health and its potential role in diseases.
Industry: Monitoring and controlling the levels of α-Zearalenol in food and feed products to ensure safety.
Mechanism of Action
α-Zearalenol-d4 exerts its effects by mimicking the action of natural estrogens. It binds to estrogen receptors, leading to the activation of estrogen-responsive genes. This can result in various physiological effects, including reproductive and developmental changes. The deuterium atoms in α-Zearalenol-d4 do not significantly alter its biological activity compared to α-Zearalenol, making it a suitable analog for research purposes.
Comparison with Similar Compounds
α-Zearalenol: The non-deuterated analog of α-Zearalenol-d4.
β-Zearalenol: Another metabolite of zearalenone with similar estrogenic activity.
Zearalanone: A related compound with similar biological effects.
Uniqueness: α-Zearalenol-d4 is unique due to the presence of deuterium atoms, which enhance its utility as an internal standard in analytical techniques. This allows for more accurate and reliable quantification of α-Zearalenol in various samples, making it an invaluable tool in research and industry.
Properties
CAS No. |
1778734-73-8 |
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Molecular Formula |
C₁₈H₂₀D₄O₅ |
Molecular Weight |
324.4 |
Synonyms |
(3S,7R,11E)-3,4,5,6,7,8,9,10-Octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one-d4; (-)-α-Zearalenol-d4; Zearalenol-d4; trans-Zearalenol-d4; _x000B_ |
Origin of Product |
United States |
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